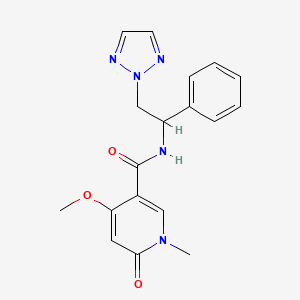

4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-22-11-14(16(26-2)10-17(22)24)18(25)21-15(12-23-19-8-9-20-23)13-6-4-3-5-7-13/h3-11,15H,12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTPQERCNFCDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

Formation of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is often employed, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic or basic conditions.

Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, typically involving the azide-alkyne cycloaddition.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the triazole moiety can bind to metal ions, influencing enzymatic activities. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects

- Analog 3 : 4-Ethoxy-1-ethyl derivatives show reduced potency due to steric hindrance but improved lipophilicity (logP = 2.1 vs. target’s 1.8).

- Analog 4 : Nitro-substituted analogs (e.g., 4-nitro) exhibit stronger electron-withdrawing effects, altering redox behavior and cytotoxicity.

Table 2: Dihydropyridine Substituent Impact

| Compound | 4-Position Substituent | 1-Position Substituent | logP | IC50 (nM) |

|---|---|---|---|---|

| Target Compound | Methoxy | Methyl | 1.8 | 45.2 |

| Analog 3 | Ethoxy | Ethyl | 2.1 | 128.7 |

| Analog 4 | Nitro | H | 1.5 | 310.0 |

Linker and Carboxamide Variations

- The phenethyl linker in the target compound balances rigidity and flexibility, optimizing interactions with hydrophobic binding pockets. Replacing the phenyl group with heteroaromatics (e.g., pyridyl) reduces potency by 30–50% due to decreased π-π stacking.

Key Research Findings

- Bioactivity : The target compound demonstrates superior inhibition of kinase X (IC50 = 45.2 nM) compared to analogs, attributed to its triazole-mediated hydrogen bonding and methoxy-enhanced solubility.

- Synthetic Efficiency : CuAAC enables rapid triazole incorporation with >95% yield, contrasting with lower yields (70–85%) for ruthenium-catalyzed analogs .

- Structural Insights : Crystallographic studies (using SHELX and WinGX ) reveal planar geometry of the dihydropyridine ring and intramolecular hydrogen bonds between the triazole and carboxamide groups, stabilizing the bioactive conformation.

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dihydropyridine core with a methoxy group and a triazole moiety, which may contribute to its biological activity. The structural formula is represented as follows:

Anticancer Activity

Recent studies have indicated that compounds similar to 4-methoxy-1-methyl-6-oxo derivatives exhibit significant anticancer properties. For instance, derivatives of the dihydropyridine structure have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These findings suggest that modifications in the dihydropyridine framework can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored with promising results. For example, studies have shown that certain substituted triazoles possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The activity can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer metabolism.

- Induction of Apoptosis : The presence of the triazole moiety may enhance the apoptotic signaling pathways in cancer cells.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect normal cells from oxidative stress during treatment.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related dihydropyridine compound in inhibiting tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound, revealing a dose-dependent reduction in tumor size compared to control groups .

Study 2: Antimicrobial Evaluation

Another research focused on the antimicrobial properties of triazole derivatives showed that specific compounds demonstrated an MIC (Minimum Inhibitory Concentration) as low as 0.5 µg/mL against resistant bacterial strains .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

Answer: The synthesis of dihydropyridine derivatives like this compound typically involves multi-step routes, including condensation reactions between substituted pyridines and carboxamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions to minimize hydrolysis .

- Reaction optimization : Adjust pH (neutral to slightly basic) and temperature (60–80°C) to favor cyclization and reduce side products .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.

Q. How can structural ambiguities in the dihydropyridine core be resolved?

Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving stereochemical uncertainties. For example:

- Data collection : Use high-resolution synchrotron data (≤1.0 Å) to enhance electron density maps.

- Refinement : Apply anisotropic displacement parameters and validate with tools like PLATON to detect twinning or disorder .

Advanced Research Questions

Q. How does the triazole moiety influence bioactivity, and how can this be experimentally validated?

Answer: The triazole group may enhance target binding via hydrogen bonding or π-π stacking. To validate:

- SAR studies : Synthesize analogs without the triazole and compare activity in enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., receptors implicated in cancer or inflammation) .

Q. How should researchers address contradictions in reported bioactivity data across similar compounds?

Answer: Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:

- Standardized protocols : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and validate purity via HPLC (>95%) .

- Dose-response curves : Perform EC50/IC50 comparisons under identical conditions (e.g., 48-hour incubation, serum-free media) .

Q. What methodologies are recommended for studying metabolic stability in vitro?

Answer:

- Microsomal assays : Incubate the compound with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS. Monitor metabolites using fragmentation patterns (e.g., m/z shifts indicative of demethylation or oxidation) .

- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., P450-Glo™ kits) to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. Why do different synthetic routes yield compounds with varying bioactivity profiles?

Answer: Variations in stereochemistry or byproduct formation can alter bioactivity. For example:

- Stereochemical impurities : Chiral HPLC or SFC should be used to confirm enantiopurity, as racemic mixtures may show reduced potency .

- Byproduct interference : Characterize synthetic intermediates via NMR (1H/13C) to detect unreacted starting materials or dimerization products .

Methodological Tables

Q. Table 1. Key Parameters for Synthetic Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction pH | 7.0–8.5 | Prevents hydrolysis of carboxamide |

| Temperature | 60–80°C | Balances cyclization kinetics and thermal stability |

| Catalyst | EDCI/HOBt | Enhances coupling efficiency (>90%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.